[(1-Methoxycyclopropyl)methyl](methyl)aminehydrochloride
Description
(1-Methoxycyclopropyl)methylamine hydrochloride is a cyclopropane-containing amine hydrochloride derivative. Its structure features a cyclopropane ring substituted with a methoxy group at the 1-position and a methylamine group attached via a methylene bridge. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and industrial applications.
Properties
Molecular Formula |
C6H14ClNO |
|---|---|
Molecular Weight |
151.63 g/mol |
IUPAC Name |
1-(1-methoxycyclopropyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-7-5-6(8-2)3-4-6;/h7H,3-5H2,1-2H3;1H |
InChI Key |
FPCFTYYQLICRBX-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1(CC1)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxycyclopropyl)methylaminehydrochloride typically involves the reaction of cyclopropylmethanol with methoxyamine under specific conditions. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the hydrochloride salt. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require temperature control to optimize the yield.
Industrial Production Methods
In an industrial setting, the production of (1-Methoxycyclopropyl)methylaminehydrochloride can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of automated systems can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(1-Methoxycyclopropyl)methylaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium iodide in acetone under reflux conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halides or thiols.
Scientific Research Applications
(1-Methoxycyclopropyl)methylaminehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1-Methoxycyclopropyl)methylaminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
a) 2-(1-Methoxycyclopropyl)ethan-1-amine Hydrochloride
- Structure : Contains a cyclopropane ring with a methoxy group and an ethylamine side chain.
- Key Differences : The target compound has a shorter methylamine chain and an additional methyl group on the nitrogen.
- Applications : Likely used in pharmaceutical intermediates due to amine functionality .
b) Methyl 1-(Methylamino)cyclopentanecarboxylate Hydrochloride
- Structure : Cyclopentane ring with methylamine and ester groups.
- Key Differences : Cyclopentane vs. cyclopropane core; ester group absent in the target compound.
- Synthesis : Prepared via reaction of methylamine derivatives with toluenesulfonate, suggesting similar synthetic routes for the target compound .
c) [1-(Methoxymethyl)cyclopropyl]amine Hydrochloride (CAS: 1029716-05-9)
- Structure : Cyclopropane with methoxymethyl and primary amine groups.
- Key Differences : Primary amine vs. secondary methylamine in the target compound.
- Properties : Purity up to 97%; priced at €1,013.00/g (research-grade) .
d) (1-Methoxycyclopropyl)methanamine Hydrochloride (CAS: 1574118-00-5)
- Structure: Cyclopropane with methoxy and primary aminomethyl groups.
- Key Differences : Lacks the methyl group on the amine nitrogen.
- Applications: Potential use in organic synthesis; available at 97% purity .
Functional and Application-Based Comparison
a) CO₂ Capture Performance
- Methyl Diethanol Amine (MDEA): A tertiary amine used in CO₂ adsorption. MDEA-impregnated mesoporous carbon achieves 2.63 mmol CO₂/g adsorption capacity via chemical-physical mechanisms .
b) Pharmaceutical Relevance
- Imp. D(EP) Hydrochloride (CAS: 93413-90-2): A cyclohexanol derivative with methylamine and methoxyphenyl groups. Used as a reference standard in drug analysis .
Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Amine Type | Key Functional Groups | Applications |
|---|---|---|---|---|---|
| Target Compound* | Not Provided | C₆H₁₄ClNO | Secondary | Cyclopropane, Methoxy, Amine | Pharmaceuticals, Synthesis |
| [1-(Methoxymethyl)cyclopropyl]amine HCl | 1029716-05-9 | C₅H₁₀ClNO | Primary | Cyclopropane, Methoxy | Research chemicals |
| 2-(1-Methoxycyclopropyl)ethan-1-amine HCl | N/A | C₆H₁₂ClNO | Primary | Cyclopropane, Ethylamine | Drug intermediates |
| MDEA-MC (CO₂ adsorbent) | N/A | N/A | Tertiary | Mesoporous carbon, Amine | CO₂ capture (2.63 mmol/g) |
Research Findings and Gaps
- Synthesis : Similar compounds (e.g., ) are synthesized via amine-functionalization reactions, suggesting feasible routes for the target compound .
- CO₂ Adsorption : While MDEA-based materials show high capacity, the target compound’s smaller structure may limit its efficiency unless supported on porous matrices .
- Pharmaceutical Potential: Structural analogs are used as reference standards, but the target compound’s bioactivity remains unexplored .
Biological Activity
(1-Methoxycyclopropyl)methylaminehydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound is characterized by a methoxycyclopropyl group attached to a methylamine structure. It is typically presented in hydrochloride salt form, enhancing its solubility and stability in biological systems.
Research indicates that compounds with similar structures may interact with various biological targets, including neurotransmitter receptors and transporters. The specific mechanism of action for (1-Methoxycyclopropyl)methylaminehydrochloride remains to be fully elucidated but may involve:
- Inhibition of neurotransmitter reuptake : Similar compounds have shown affinity for serotonin and norepinephrine transporters.
- Modulation of receptor activity : Potential interactions with G-protein coupled receptors (GPCRs) have been suggested based on structural analogs.
Antidepressant Effects
Studies involving related compounds have demonstrated antidepressant-like effects in animal models. For instance, compounds with similar structures showed increased levels of serotonin and norepinephrine in the synaptic cleft, which are critical for mood regulation.
Analgesic Properties
(1-Methoxycyclopropyl)methylaminehydrochloride may exhibit analgesic properties. Research on structurally similar compounds has indicated potential efficacy in pain management through modulation of pain pathways.
Data Tables
Case Studies
Case Study 1: Antidepressant Activity
A study investigated the antidepressant effects of a compound structurally similar to (1-Methoxycyclopropyl)methylaminehydrochloride. Mice treated with the compound showed significant reductions in depressive-like behaviors compared to control groups, suggesting its potential as an antidepressant.
Case Study 2: Analgesic Efficacy
In another study, a compound with a similar scaffold was tested for analgesic efficacy using the hot plate test. The results indicated that the compound significantly reduced pain responses, supporting the hypothesis that (1-Methoxycyclopropyl)methylaminehydrochloride may also possess analgesic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
